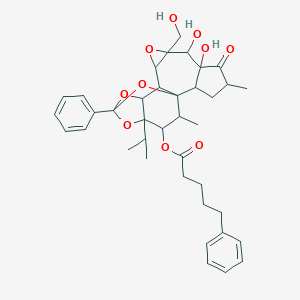
Octahydromezerein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydromezerein is a natural compound that has been found to possess a wide range of biological activities. It is a sesquiterpene lactone that is extracted from the roots of the plant Carpesium abrotanoides L.
Mecanismo De Acción
Octahydromezerein exerts its biological activities through various mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Octahydromezerein has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Octahydromezerein has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. Octahydromezerein has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octahydromezerein has several advantages for lab experiments. It is a natural compound that is readily available and can be obtained through relatively simple extraction and purification processes. It has been extensively studied for its biological activities and has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. However, one of the limitations of Octahydromezerein is that it is a sesquiterpene lactone, which can be toxic in high doses. Therefore, careful consideration should be given to the concentration used in lab experiments.
Direcciones Futuras
There are several future directions for the study of Octahydromezerein. One of the areas of research is to investigate its potential use in the treatment of various cancers. Another area of research is to further elucidate its mechanism of action and identify its molecular targets. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of Octahydromezerein to determine its efficacy and safety in humans.
Conclusion:
In conclusion, Octahydromezerein is a natural compound that has been found to possess a wide range of biological activities. It has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. Octahydromezerein exerts its biological activities through various mechanisms and has several advantages for lab experiments. However, careful consideration should be given to the concentration used in lab experiments due to its potential toxicity. There are several future directions for the study of Octahydromezerein, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
Octahydromezerein can be obtained through a series of extraction and purification processes from the roots of Carpesium abrotanoides L. The extraction process involves grinding the roots and extracting the compound using solvents such as ethanol, methanol, or water. The extract is then purified using various chromatography techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Octahydromezerein has been extensively studied for its biological activities. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have neuroprotective effects and can be used for the treatment of Alzheimer's disease. Octahydromezerein has been studied for its potential use in the treatment of various cancers such as breast cancer, lung cancer, and liver cancer.
Propiedades
Número CAS |
124392-15-0 |
|---|---|
Nombre del producto |
Octahydromezerein |
Fórmula molecular |
C38H46O10 |
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-propan-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadecan-17-yl] 5-phenylpentanoate |
InChI |
InChI=1S/C38H46O10/c1-21(2)36-30(44-27(40)18-12-11-15-24-13-7-5-8-14-24)23(4)37-26-19-22(3)29(41)35(26,43)33(42)34(20-39)31(45-34)28(37)32(36)46-38(47-36,48-37)25-16-9-6-10-17-25/h5-10,13-14,16-17,21-23,26,28,30-33,39,42-43H,11-12,15,18-20H2,1-4H3 |
Clave InChI |
PXVGITCSLQQEDI-UHFFFAOYSA-N |
SMILES |
CC1CC2C34C(C(C5(C(C3C6C(O6)(C(C2(C1=O)O)O)CO)OC(O4)(O5)C7=CC=CC=C7)C(C)C)OC(=O)CCCCC8=CC=CC=C8)C |
SMILES canónico |
CC1CC2C34C(C(C5(C(C3C6C(O6)(C(C2(C1=O)O)O)CO)OC(O4)(O5)C7=CC=CC=C7)C(C)C)OC(=O)CCCCC8=CC=CC=C8)C |
Otros números CAS |
145680-57-5 |
Sinónimos |
octahydromezerein |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



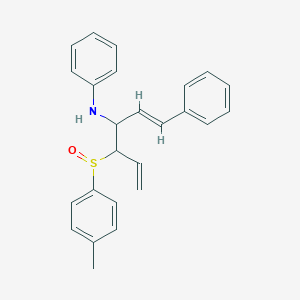
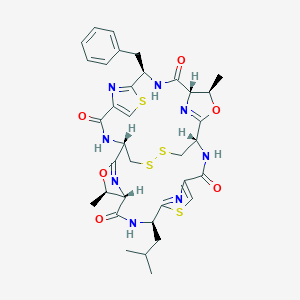
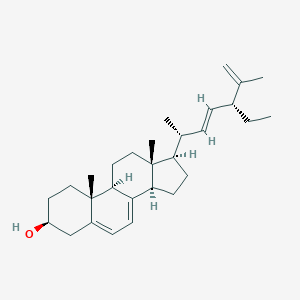

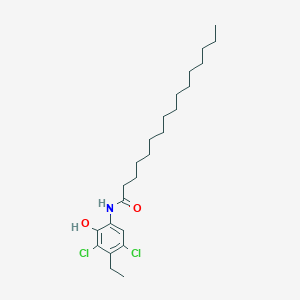

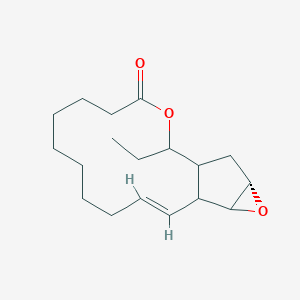
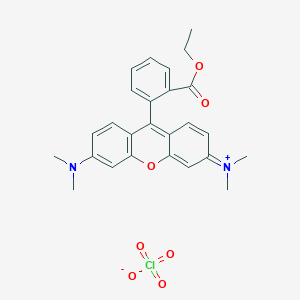
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
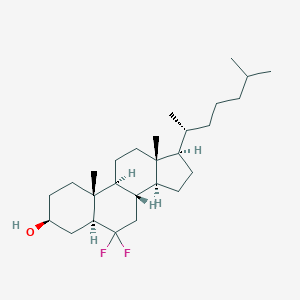

![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
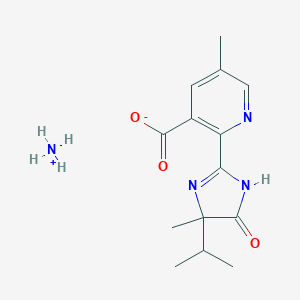
![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)